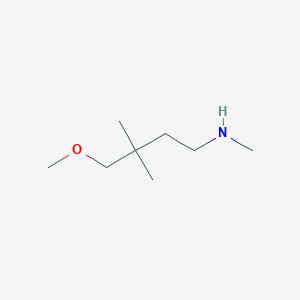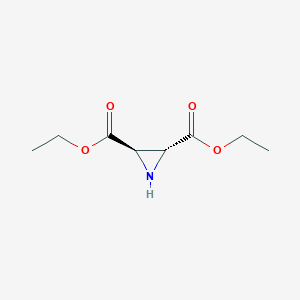
2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate is an organic compound with a unique structure characterized by the presence of an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate typically involves the reaction of diethyl aziridine-2,3-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reaction temperature is maintained between 20-30°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps such as purification through recrystallization using solvents like acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: MCPBA in a nonaqueous solvent like chloroform or acetone.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield vicinal diols, while reduction with LiAlH4 can produce the corresponding amine derivatives .
Applications De Recherche Scientifique
2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediol: An organic compound with similar stereochemistry but different functional groups.
Diethyl (2R,3R)-(-)-2,3-epoxysuccinate: A compound with a similar backbone but containing an epoxide ring instead of an aziridine ring.
Uniqueness
The presence of the aziridine ring allows for unique ring-opening reactions and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
168113-12-0 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
diethyl (2R,3R)-aziridine-2,3-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
ZDCRASVHGJDHRS-PHDIDXHHSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](N1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1C(N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


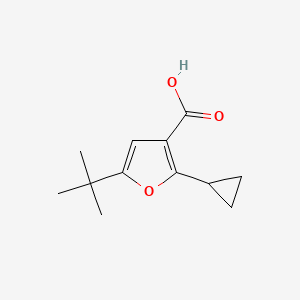
![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
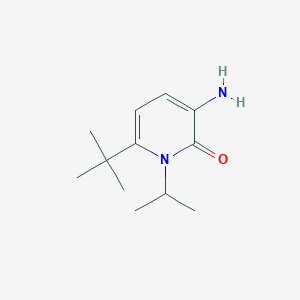
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
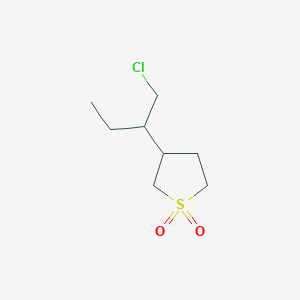
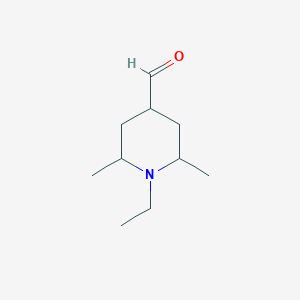
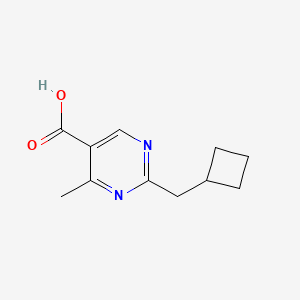
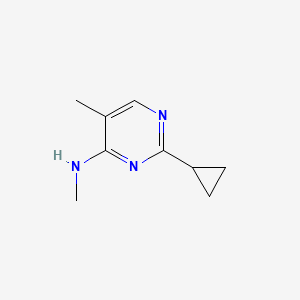
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
methanol](/img/structure/B13179018.png)
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
